molecular formula C22H26ClN3O3 B251195 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide

Cat. No. B251195
M. Wt: 415.9 g/mol
InChI Key: XDGHWIUCVKEJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCTC or N-(4-Butylphenyl)-3-chloro-4-(2-oxo-2H-chromen-4-yl)pyrrole-2-carboxamide. It is a potent and selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation.

Mechanism of Action

BCTC acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation. By blocking this ion channel, BCTC can reduce pain and inflammation in various tissues and organs.
Biochemical and physiological effects:
BCTC has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation in various tissues and organs, including the skin, lungs, and gastrointestinal tract. BCTC has also been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using BCTC in lab experiments is its selectivity for the TRPV1 ion channel, which allows for more precise targeting of this ion channel. However, one limitation of using BCTC is its potential off-target effects, which can lead to unintended physiological effects.

Future Directions

There are several future directions for research on BCTC. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and inflammatory disorders. Another area of interest is the investigation of BCTC's potential use in cancer therapy, including its mechanisms of action and potential side effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of BCTC and its potential therapeutic applications.

Synthesis Methods

The synthesis of BCTC involves several steps, including the reaction of 4-(4-butylphenyl)piperazine with 3-chloro-4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 2-oxo-2H-chromene-4-carboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

BCTC has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. BCTC has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide

InChI

InChI=1S/C22H26ClN3O3/c1-3-4-21(27)26-13-11-25(12-14-26)18-8-6-17(7-9-18)24-22(28)16-5-10-20(29-2)19(23)15-16/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

InChI Key

XDGHWIUCVKEJEN-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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